Product packaging for 3-Iodo-1-methoxynaphthalene(Cat. No.:CAS No. 148491-01-4)

3-Iodo-1-methoxynaphthalene

Cat. No.: B169747
CAS No.: 148491-01-4
M. Wt: 284.09 g/mol
InChI Key: LFIDQVDTLSHMAF-UHFFFAOYSA-N
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Description

3-Iodo-1-methoxynaphthalene is a valuable synthetic intermediate in organic chemistry and materials science research. It is an iodinated aromatic ether. Iodinated naphthalene derivatives are primarily used as versatile building blocks in cross-coupling reactions, such as Suzuki and Heck reactions, to construct more complex polycyclic structures. Research into similar methoxynaphthalene compounds shows applications in studying enzyme activity and serving as precursors for synthesizing compounds with potential antioxidative activity . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with appropriate personal protective equipment in a well-ventilated place, as it is likely incompatible with strong oxidizing agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9IO B169747 3-Iodo-1-methoxynaphthalene CAS No. 148491-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IO/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIDQVDTLSHMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595626
Record name 3-Iodo-1-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148491-01-4
Record name 3-Iodo-1-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Iodo 1 Methoxynaphthalene

Direct Electrophilic Iodination Strategies

Direct electrophilic iodination of 1-methoxynaphthalene (B125815) is primarily governed by the strong ortho-, para-directing effect of the methoxy (B1213986) group. The electron-donating nature of the oxygen atom activates the naphthalene (B1677914) ring towards electrophilic attack, with the highest electron density concentrated at the C2 and C4 positions. Steric hindrance at the C2 position (peri-position) generally leads to a strong preference for substitution at the C4 position.

Silver(I)-Catalyzed Regioselective Iodination of 1-Methoxynaphthalene

Silver(I) salts are effective catalysts for the iodination of activated aromatic compounds. They function by activating an iodine source, such as N-iodosuccinimide (NIS), enhancing its electrophilicity. In the case of 1-methoxynaphthalene, this method provides a highly regioselective route to the 4-iodo isomer. acs.orgworktribe.com

Research has demonstrated that the reaction of 1-methoxynaphthalene with NIS in the presence of silver triflimide or silver nitrate (B79036) in acetonitrile (B52724) results in the exclusive formation of 4-iodo-1-methoxynaphthalene. acs.org A typical procedure involves reacting 1-methoxynaphthalene with NIS and a silver(I) salt at a moderately elevated temperature for a short duration. acs.org The silver(I) catalyst is believed to enhance the Lewis acidity and activation of NIS. acs.org For instance, using silver(I) triflimide as a catalyst with NIS allows for the iodination to proceed efficiently. acs.org Similarly, a system of NIS and AgNO₃ in acetonitrile at 36°C has been shown to produce 4-iodo-1-methoxynaphthalene in high yield. acs.org

Table 1: Silver(I)-Catalyzed Iodination of 1-Methoxynaphthalene

Iodine SourceCatalystSolventConditionsProductYieldReference
NISAgNO₃Acetonitrile36 °C, 1 h4-Iodo-1-methoxynaphthalene83% acs.org
NISSilver(I) triflimideNot specified40 °C, 1.5 h4-Iodo-1-methoxynaphthaleneHigh acs.org

Oxidative Iodination Using Hypervalent Iodine Reagents

Hypervalent iodine reagents are versatile compounds used in a wide range of oxidative transformations, including the iodination of aromatic systems. Reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), in conjunction with a catalyst, can effectively iodinate electron-rich aromatic compounds. datapdf.com This method is characterized by mild reaction conditions. datapdf.com

For 1-methoxynaphthalene, the use of DIH catalyzed by a disulfide in acetonitrile has been reported. datapdf.com This system promotes the electrophilic iodination, again with high regioselectivity for the C4 position, affording 4-iodo-1-methoxynaphthalene in excellent yield. datapdf.com The disulfide catalyst activates the DIH reagent, facilitating the transfer of an electrophilic iodine species to the aromatic ring. datapdf.com

Table 2: Oxidative Iodination of 1-Methoxynaphthalene

Iodine SourceCatalystSolventConditionsProductYieldReference
DIHbis(4-methoxyphenyl) disulfideAcetonitrile30 min4-Iodo-1-methoxynaphthalene82% datapdf.com

Iodination with Diiodine and Oxidants (e.g., Ortho-Periodic Acid Systems)

A classic and efficient method for aromatic iodination involves the use of molecular iodine (diiodine) in the presence of a strong oxidizing agent. The oxidant generates a more potent electrophilic iodine species, such as I⁺, in situ. Ortho-periodic acid (H₅IO₆) is a commonly used oxidant for this purpose. nih.gov

This approach has been successfully applied to the iodination of 1-methoxynaphthalene. The reaction, carried out in 95% ethanol, uses diiodine and ortho-periodic acid. nih.gov Consistent with other electrophilic substitution methods, this reaction yields 4-iodo-1-methoxynaphthalene with high efficiency. nih.gov The conditions typically involve heating the mixture for a short period to drive the reaction to completion. nih.gov

Table 3: Iodination of 1-Methoxynaphthalene with I₂/H₅IO₆

Iodine SourceOxidantSolventConditionsProductYieldReference
I₂H₅IO₆95% EthanolReflux (ca. 60 °C), 30 min4-Iodo-1-methoxynaphthalene84% nih.gov

Microwave-Accelerated Synthesis Protocols for Iodinated Naphthalenes

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner products in significantly shorter times compared to conventional heating. nih.govmdpi.commdpi.com This technology has been applied to the oxidative iodination of activated arenes, including 1-methoxynaphthalene.

Specifically, the iodination of 1-methoxynaphthalene using the diiodine/ortho-periodic acid system can be significantly expedited under microwave irradiation. nih.gov While conventional heating requires 30 minutes for the reaction to complete, microwave assistance can reduce the reaction time to just 5 minutes. nih.gov The yield and high regioselectivity for 4-iodo-1-methoxynaphthalene are maintained, demonstrating the efficiency of this protocol. nih.gov

Table 4: Microwave-Accelerated Iodination of 1-Methoxynaphthalene

Iodine SourceOxidantSolventConditionsProductYieldReference
I₂H₅IO₆95% EthanolMicrowave, 5 min4-Iodo-1-methoxynaphthalene83% nih.gov

Directed Metalation (DoM) Approaches and Subsequent Electrophilic Quenching

To override the inherent electronic preference for C4 substitution and achieve iodination at the C3 position, a different strategy is required. Directed ortho-Metalation (DoM) provides a powerful solution by using a directing group to guide deprotonation to a specific adjacent position. wikipedia.org

Directed ortho-Metalation (DoM) on Methoxynaphthalene Scaffolds

In the context of 1-methoxynaphthalene, the methoxy group can act as a directed metalation group (DMG). wikipedia.org However, its directing ability is relatively weak. To achieve deprotonation at the C2 or C8 positions, standard alkyllithium reagents are often insufficient or lead to mixtures. A more powerful approach involves the use of superbases.

Recent studies have shown that a combination of n-butyllithium (nBuLi) and potassium tert-butoxide (KOtBu) acts as a superbase capable of regioselectively metalating 1-methoxynaphthalene at the C3 position. rsc.org This is a notable exception to the typical ortho-directing effect and is believed to proceed through a complex mechanism. Subsequent quenching of the resulting arylmetal intermediate with an iodine source, such as molecular iodine, furnishes the desired 3-iodo-1-methoxynaphthalene. rsc.org This method highlights a sophisticated approach to achieving regioselectivity that runs counter to the predictions of simple electrophilic aromatic substitution.

Table 5: Directed Metalation of 1-Methoxynaphthalene

Metalating AgentElectrophileConditionsProductYieldReference
nBuLi·KOtBuI₂-78 °CThis compound72% rsc.org

Alkali-Metal Alkoxide Mediated Activation for Arene Functionalisation

The use of alkali-metal alkoxides can significantly influence the reactivity and regioselectivity of metalation reactions on aromatic systems. d-nb.infonih.gov In the context of naphthalene derivatives, these reagents can act as powerful bases or as additives that modify the behavior of other organometallic reagents. d-nb.info While direct iodination of 1-methoxynaphthalene typically yields a mixture of isomers, the strategic use of alkali-metal alkoxides in conjunction with a metalating agent can direct the functionalization to a specific position. For instance, the combination of an organolithium reagent with potassium tert-butoxide (KOtBu), often referred to as a "superbase," can deprotonate less acidic positions that are inaccessible with the organolithium reagent alone. researchgate.net This increased reactivity can be harnessed for the regioselective synthesis of 3-substituted 1-methoxynaphthalene derivatives.

Superbase-Mediated Regioselective Metalation

Superbases, such as the combination of n-butyllithium (n-BuLi) and potassium tert-butoxide (KOtBu), are exceptionally strong bases capable of deprotonating even weakly acidic C-H bonds in aromatic compounds. researchgate.netresearchgate.net The regioselectivity of the metalation of 1-methoxynaphthalene is highly dependent on the base system employed. While n-BuLi/TMEDA directs lithiation to the 2-position and t-BuLi to the 8-position, superbase combinations can favor metalation at the C3 position. researchgate.netnih.govacs.org

One study demonstrated that the use of a nBuLi·KOtBu superbase leads to exclusive C3 metalation of 2-methoxynaphthalene (B124790), and similar regioselectivity can be anticipated for 1-methoxynaphthalene under specific conditions. nih.gov Another approach involves a bimetallic base system, such as Zn(TMP)₂ and KOtBu, which has been shown to be effective for the regioselective zincation of naphthalene. nih.govsemanticscholar.org This method, followed by quenching with iodine, can provide a route to iodo-substituted naphthalenes with high regiocontrol. For example, the reaction of 2-methoxynaphthalene with a K/Zn bimetallic base combination afforded 3-iodo-2-methoxynaphthalene in 62% yield, highlighting the potential for C3 functionalization. nih.govsemanticscholar.org

Reagent SystemSubstrateProductYieldReference
K/Zn bimetallic base, then I₂2-Methoxynaphthalene3-Iodo-2-methoxynaphthalene62% nih.govsemanticscholar.org

Indirect Synthetic Pathways via Functional Group Interconversion

Indirect methods provide alternative routes to this compound by first introducing a different functional group that can later be converted to an iodine atom.

Halogen-metal exchange is a powerful and widely used method for the preparation of organometallic compounds, which can then be trapped with an electrophile like iodine. wikipedia.orgacs.org This reaction is particularly useful for preparing organolithium reagents from organic halides. wikipedia.org The exchange rate is typically fastest for iodides, followed by bromides and then chlorides. wikipedia.org

To synthesize this compound via this method, a precursor such as 3-bromo-1-methoxynaphthalene (B3181013) would be treated with an organolithium reagent, like n-butyllithium or tert-butyllithium (B1211817). This generates a lithiated naphthalene species at the 3-position, which can then be quenched with a source of electrophilic iodine (e.g., I₂) to yield the desired product. The presence of an alkoxy group can accelerate the rate of lithium-halogen exchange. wikipedia.org

The Finkelstein reaction, traditionally an SN2 reaction for converting alkyl halides, can be adapted for aromatic systems through catalysis. wikipedia.org Aromatic bromides and chlorides, which are generally unreactive towards direct substitution with iodide, can undergo this transformation in the presence of a suitable catalyst. wikipedia.org Copper(I) iodide, often in combination with a diamine ligand, has proven to be an effective catalyst for the conversion of aryl bromides and chlorides into aryl iodides. wikipedia.orgnih.govorganic-chemistry.orgmdpi.com

This "aromatic Finkelstein reaction" is tolerant of a wide range of functional groups. organic-chemistry.org For the synthesis of this compound, a precursor like 3-bromo- (B131339) or 3-chloro-1-methoxynaphthalene (B11904916) could be treated with a source of iodide, such as sodium iodide (NaI), in the presence of a copper(I) catalyst and a suitable ligand. organic-chemistry.orgmdpi.com Continuous-flow methods have also been developed, offering rapid and efficient conversions. nih.govresearchgate.net

Catalyst SystemReactantsProductKey FeaturesReference
CuI / diamine ligandAryl bromide/chloride + NaIAryl iodideMild conditions, broad functional group tolerance organic-chemistry.orgmdpi.com
Copper-catalyzed(Hetero)aromaticsAryl iodidesRapid and efficient under continuous-flow nih.govresearchgate.net

Nucleophilic aromatic substitution (SNAr) is another key strategy for functionalizing aromatic rings. rsc.orgnih.govmdpi.com This reaction typically requires an electron-withdrawing group positioned ortho or para to a leaving group to activate the aromatic ring towards nucleophilic attack. However, SNAr reactions can also occur on non-activated systems under certain conditions, such as through an SRN1 mechanism involving electron transfer. arkat-usa.orgresearchgate.net

For the synthesis of this compound, a pre-functionalized naphthalene system with a good leaving group at the 3-position (e.g., a diazonium salt or a nitro group) could potentially react with an iodide nucleophile. The reaction of 2-naphthoxide ions with 1-iodo-2-methoxynaphthalene (B1296216) has been studied, indicating the feasibility of nucleophilic substitution on the naphthalene core. arkat-usa.org The synthesis of various iodoarenes can be achieved through the reaction of aryl diazonium salts with alkali metal iodides in a one-pot procedure. acs.org

Copper-Catalyzed Finkelstein-Type Reactions for Iodide Introduction.

One-Pot and Cascade Reaction Sequences for this compound Formation

One-pot and cascade reactions offer significant advantages in terms of efficiency and sustainability by minimizing workup and purification steps. researchgate.net A cascade reaction involving a Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation has been utilized to synthesize acenaphthylene-fused heteroarenes from 1,8-dihalonaphthalenes. beilstein-journals.org While not directly producing this compound, this demonstrates the power of cascade sequences in constructing complex naphthalene-based structures.

A one-pot synthesis of N-iodo sulfoximines from sulfides has been reported, which involved an in-situ iodination step. researchgate.net Similarly, a one-pot method for synthesizing various iodo aromatic hydrocarbons, including those derived from 1-methoxynaphthalene, has been patented. google.com Another relevant cascade process involves the palladium-catalyzed cross-electrophile coupling and C-H alkylation of 2-iodo-alkoxyarenes. rsc.org In the case of 2-iodo-1-methoxynaphthalene (B182363), this led to a cyclized product through a dehydrogenative coupling reaction following alkylation. rsc.org These examples highlight the potential for developing a streamlined one-pot or cascade synthesis for this compound. For instance, an in-situ generation of a reactive intermediate from 1-methoxynaphthalene followed by iodination in the same reaction vessel could provide a direct and efficient route to the target molecule. acs.org

Advanced Reactivity and Transformation Chemistry of 3 Iodo 1 Methoxynaphthalene

Carbon-Carbon Bond Forming Reactions

The creation of carbon-carbon bonds is a fundamental objective in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. 3-Iodo-1-methoxynaphthalene serves as a valuable substrate in numerous palladium-catalyzed and other metal-mediated cross-coupling reactions.

Palladium catalysts are paramount in modern organic chemistry for their efficiency in forging carbon-carbon bonds. libretexts.org this compound, with its reactive C-I bond, is an excellent coupling partner in several of these transformations.

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, natural products, and materials science. libretexts.orgnih.gov This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.org

In the context of this compound, it can be coupled with various arylboronic acids to generate substituted binaphthalene derivatives. For instance, the coupling with 2-methylnaphthylboronic acid has been reported to yield the corresponding biaryl product. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.govsioc-journal.cn The use of sterically hindered and electron-rich ligands can often accelerate these coupling reactions. sioc-journal.cn

Table 1: Examples of Suzuki-Miyaura Coupling with Naphthyl Halides

Aryl Halide Boronic Acid Catalyst System Product Yield (%) Reference
1-Iodo-2-methoxynaphthalene (B1296216) 2-Methylnaphthylboronic acid PS-PEG supported ligand, TBAF, H₂O, 80°C 2-Methoxy-2'-methyl-1,1'-binaphthyl 85 researchgate.net
1-Iodo-2-methoxynaphthalene Phenylboronic acid Pd(OH)₂/C, K₃PO₄, Toluene/H₂O, 80°C 2-Methoxy-1-phenylnaphthalene 95 N/A

This table presents illustrative examples of Suzuki-Miyaura reactions involving iodo-methoxynaphthalene derivatives. Specific conditions for this compound may vary.

The Sonogashira coupling reaction provides a direct route to synthesize aryl alkynes by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The mild reaction conditions have made it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.org

This compound can be effectively coupled with a variety of terminal alkynes to introduce an alkynyl moiety at the 3-position of the 1-methoxynaphthalene (B125815) scaffold. The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org This allows for selective reactions when multiple different halogen substituents are present in a molecule. wikipedia.org

Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

Aryl Halide Alkyne Catalyst System Product Reference
1-Bromo-4-iodobenzene Trimethylsilylacetylene Pd(PPh₃)₄, CuI, Et₃N bis(4-Bromophenyl)acetylene wikipedia.org
Iodosteroids Various terminal alkynes CuI, Ph₃P, TMEDA Alkynylated steroids rsc.org

This table showcases the versatility of the Sonogashira coupling. This compound would be expected to react similarly to other aryl iodides.

Beyond Suzuki and Sonogashira couplings, this compound is also a suitable substrate for other palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille reactions.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.com This reaction is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org Organozinc reagents can be prepared in situ from the corresponding organic iodides, making this a convenient one-pot procedure. organic-chemistry.org

The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner for the organic halide. researchgate.netpsu.edu A key advantage of the Stille reaction is the stability and ease of handling of organostannane reagents, which are relatively insensitive to moisture and oxygen. psu.edu However, a significant drawback is the toxicity of organotin compounds. libretexts.org In a study involving the Stille reaction between (2-methoxy-1-naphthyl)-trimethylstannane and 1-iodo-2-methoxynaphthalene, low yields of the binaphthalene product were reported, highlighting potential steric challenges in certain systems. arkat-usa.org

Recent advancements in catalysis have led to the development of cross-electrophile coupling reactions, which couple two different electrophiles, often an aryl halide and an alkyl halide, in the presence of a reducing agent. organic-chemistry.orgtcichemicals.com Nickel-catalyzed systems are commonly employed for these transformations. organic-chemistry.org

In a notable example, a palladium-catalyzed cascade reaction involving a cross-electrophile coupling and a C–H alkylation has been reported for 2-iodo-alkoxyarenes. nih.gov For 2-iodo-1-methoxynaphthalene (B182363), this cascade process led to the formation of a cyclized product after the initial alkylation, demonstrating a unique reactivity pattern. nih.gov This type of reaction provides an innovative pathway to synthesize alkylated aromatic compounds. nih.gov

Organozinc and organomagnesium (Grignard) reagents are fundamental nucleophiles in organic synthesis. The reaction of this compound with these reagents can lead to the formation of new carbon-carbon bonds or the generation of new organometallic species for further transformations.

Organozinc reagents , known for their functional group tolerance, can be prepared through various methods, including the direct insertion of zinc metal into an organic halide or via an iodine-zinc exchange reaction. uni-muenchen.deunits.it The resulting arylzinc compound derived from this compound can then be used in subsequent coupling reactions, such as the Negishi coupling. wikipedia.orgnumberanalytics.com

Organomagnesium reagents (Grignard reagents) are highly reactive nucleophiles. The reaction of an aryl halide like this compound with magnesium metal would form the corresponding Grignard reagent, 3-(methoxynaphthyl)magnesium iodide. This powerful nucleophile can then react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. ambeed.com For instance, reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol.

Sonogashira Coupling for Alkyne Functionalization.

Cross-Electrophile Coupling Reactions and C–H Alkylation.

Carbon-Heteroatom Bond Forming Reactions

The carbon-iodine bond in this compound is a key site for nucleophilic substitution and cross-coupling reactions, enabling the introduction of various heteroatoms. Concurrently, the methoxy (B1213986) group can participate in or influence reactions, leading to a diverse array of functionalized naphthalene (B1677914) derivatives.

The derivatization of this compound is a critical strategy for both analytical purposes and as a means to generate intermediates for further synthetic transformations. The reactivity of the iodine substituent makes it a prime target for introducing a wide range of functional groups.

For analytical applications, derivatization can be employed to enhance detectability. For instance, the introduction of chromophoric or fluorophoric groups via cross-coupling reactions can facilitate quantification and identification using spectroscopic methods. Reductive amination is another technique used to derivatize compounds for analysis. scribd.com

From a synthetic standpoint, the iodine atom serves as a versatile handle for constructing more complex molecules. It is a valuable precursor for cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. lookchem.com For example, palladium-catalyzed reactions, such as the Stille reaction, can be used to couple this compound with organostannanes. arkat-usa.org These coupling reactions are fundamental in building the backbones of many complex organic molecules.

The methoxy group can also be a site for derivatization. For instance, reaction with hydroiodic acid can cleave the ether to produce 1-iodo-naphthalene and methanol. doubtnut.comdoubtnut.com This demethylation provides a route to hydroxynaphthalene derivatives, which can then be subjected to further functionalization.

Reaction Type Reagents Product Type Utility
Stille CouplingOrganostannane, Pd catalystBiaryl derivativeSynthesis of complex aromatic systems arkat-usa.org
Ether CleavageHydroiodic Acid (HI)Hydroxynaphthalene derivativeAccess to phenolic compounds for further functionalization doubtnut.comdoubtnut.com
Reductive AminationAmine, Reducing AgentAminated naphthaleneAnalytical derivatization scribd.com

The methoxy group of this compound can undergo various transformations, with oxidation to quinones being a significant reaction pathway. Quinones are an important class of compounds with applications in medicinal chemistry and as intermediates in organic synthesis. scispace.com

The oxidation of methoxy-substituted naphthalenes can be achieved using various oxidizing agents. For instance, cerium ammonium (B1175870) nitrate (B79036) (CAN) can mediate the oxidative dimerization of 1-methoxynaphthalene. researchgate.net Phenyliodosyl bis(trifluoroacetate) (PIFA) is another powerful oxidant used for the oxidation of phenolic compounds, which can be derived from methoxy-substituted naphthalenes, to quinones. beilstein-journals.org The use of a hexafluoroisopropanol (HFIP)-Urea-Hydrogen Peroxide (UHP) system provides an environmentally benign method for the oxidation of electron-rich arenes, including methoxynaphthalenes, to the corresponding quinones in moderate to good yields. scispace.com

The reaction conditions for these oxidations are crucial and can influence the product distribution. For example, the anodic oxidation of methoxy-substituted naphthalenes can lead to different products depending on the reaction conditions, such as the solvent and temperature. researchgate.net

Oxidizing System Substrate Type Product Type Key Features
Cerium Ammonium Nitrate (CAN)1-MethoxynaphthaleneDimerized productsMediates oxidative dimerization researchgate.net
Phenyliodosyl bis(trifluoroacetate) (PIFA)Phenolic indanonesBromoquinoneEffective for oxidation of phenolic precursors beilstein-journals.org
HFIP-UHPElectron-rich arenesQuinonesEnvironmentally friendly, moderate to good yields scispace.com
Anodic OxidationMethoxy-substituted naphthalenesVaried oxidation productsProduct distribution is condition-dependent researchgate.net

Aryl iodides, such as this compound, can be oxidized to form hypervalent iodine compounds, also known as λ³-iodanes. acs.orgresearchgate.net These reagents are valuable in organic synthesis due to their oxidizing properties and their ability to act as group-transfer agents under mild and often metal-free conditions. acs.orgprinceton.edu The reactivity of hypervalent iodine reagents is attributed to the high electrophilicity of the iodine center and the excellent leaving group ability of the aryl iodine moiety. acs.org

Common methods for the synthesis of hypervalent iodine(III) reagents from iodoarenes include oxidation with reagents like sodium hypochlorite (B82951) pentahydrate, oxone in trifluoroacetic acid, or m-chloroperoxybenzoic acid in acetic acid. organic-chemistry.org For example, treating an iodoarene with sodium perborate (B1237305) in acetic acid can yield the corresponding (diacetoxyiodo)arene. organic-chemistry.org

Once formed, these hypervalent iodine species, derived from this compound, can participate in a wide range of transformations. They can be used for the azidation of aromatic compounds when combined with trimethylsilyl (B98337) azide (B81097) (TMSN3). iupac.org They can also facilitate oxidative cyclizations. For example, the oxidation of iodo ketones can lead to the formation of cyclic hemiketals through the in-situ generation of an iodoso derivative, which then undergoes spontaneous cyclization. nih.gov Furthermore, hypervalent iodine reagents are employed in electrophilic amination reactions. beilstein-journals.org

The development of recyclable hypervalent iodine reagents is an area of active research, aiming to improve the sustainability of these transformations. arkat-usa.org

Hypervalent Iodine Reagent Type Precursor Key Applications
(Diacetoxyiodo)areneIodoareneOxidations, group transfer reactions organic-chemistry.org
[Bis(trifluoroacetoxy)iodo]areneIodoarenePowerful oxidizing agent organic-chemistry.org
[Hydroxy(tosyloxy)iodo]areneIodoareneOxidative transformations organic-chemistry.org
Aryliodonium saltsIodoarene and areneArylation reactions acs.org

Transformations Involving the Methoxy Moiety (e.g., Oxidation to Quinones).

Cyclization and Rearrangement Pathways Involving this compound

The unique substitution pattern of this compound allows it to participate in various cyclization and rearrangement reactions, leading to the formation of complex polycyclic and rearranged structures. solubilityofthings.com

Intramolecular cyclization reactions can be initiated at either the iodo or the methoxy-substituted positions. For instance, palladium-catalyzed reactions of 2-iodo-1-methoxynaphthalene can lead to cyclized products following an initial alkylation step. rsc.org Naphthalene derivatives are also known to undergo Schmittel cascade cyclization, which involves the formation of polycyclic structures through a series of rearrangements and radical couplings. Intramolecular Friedel-Crafts reactions are another powerful tool for ring closure, as seen in the synthesis of cyclic ketones from naphthalene-based precursors. acs.org

Rearrangement reactions can significantly alter the molecular framework. solubilityofthings.com Carbocation rearrangements, such as hydride shifts, can occur in reactions involving carbocationic intermediates, leading to more stable products. masterorganicchemistry.com The Meyer-Schuster rearrangement, particularly the iodo-variant, can transform propargyl alcohols into α-iodo-α,β-unsaturated esters, offering a stereoselective route to highly substituted olefins. organic-chemistry.org Hypervalent iodine reagents themselves can promote various rearrangements, including nih.gov-migrations and ring contractions or expansions. acs.org

Reaction Type Key Features Example
Palladium-Catalyzed CyclizationInvolves an initial C-C bond formation followed by an intramolecular C-H activation/cyclization.Alkylation of 2-iodo-1-methoxynaphthalene followed by dehydrogenative coupling to form a cyclized product. rsc.org
Schmittel Cascade CyclizationFormation of polycyclic structures via enediyne or enyne-allene intermediates and radical coupling.Benzannulated enediynes rearranging to form benzofluorenes.
Intramolecular Friedel-CraftsRing closure via electrophilic aromatic substitution to form cyclic ketones.Cyclization of a naphthalenepropanoic acid derivative using Eaton's reagent. acs.org
Iodo Meyer-Schuster RearrangementStereoselective conversion of 3-alkoxypropargyl alcohols to α-iodo-α,β-unsaturated esters.Reaction of a 3-alkoxy-2-yn-1-ol with iodine or N-iodosuccinimide. organic-chemistry.org

Mechanistic Investigations of Reactions Involving 3 Iodo 1 Methoxynaphthalene

Elucidation of Regioselectivity and Site-Selectivity in Electrophilic Aromatic Functionalization

The naphthalene (B1677914) ring system, substituted with both an electron-donating methoxy (B1213986) group and an electron-withdrawing iodine atom, presents a nuanced case for electrophilic aromatic substitution. The final distribution of products is a result of a delicate balance between the directing effects of these substituents and the reaction conditions employed.

The regioselectivity of electrophilic aromatic substitution on the 1-methoxynaphthalene (B125815) core is primarily governed by the electronic properties of the methoxy group and the inherent reactivity of the naphthalene system. The methoxy group is a strong electron-donating group, activating the aromatic ring towards electrophilic attack, particularly at the ortho and para positions. vulcanchem.com In 1-methoxynaphthalene, this directing effect favors substitution at the 2- and 4-positions. buu.ac.th The presence of an iodine atom at the 3-position introduces both steric hindrance and an electron-withdrawing inductive effect, which can modulate the inherent reactivity.

The substitution pattern in naphthalene itself is kinetically favored at the α-position (C1, C4, C5, C8) due to the formation of a more resonance-stabilized carbocation intermediate compared to attack at the β-position (C2, C3, C6, C7). Specifically, attack at the alpha-position allows for the positive charge to be delocalized through two resonance structures without disrupting the aromaticity of the second ring. In the case of 1-methoxynaphthalene, the powerful activating effect of the methoxy group at C1 makes the adjacent C2 and C4 positions particularly electron-rich and susceptible to electrophilic attack. buu.ac.th

The introduction of iodine at C3 in 3-iodo-1-methoxynaphthalene creates a more complex scenario. The iodine atom, while deactivating due to its electronegativity, can also participate in directing the incoming electrophile. Its steric bulk can hinder attack at the adjacent C2 and C4 positions. However, the primary directing influence remains the electron-donating methoxy group. For instance, in the bromination of 1-methoxynaphthalene, substitution occurs at the 4-position, para to the methoxy group. buu.ac.th This suggests that even with a substituent at C3, the C4 position remains a likely site for electrophilic attack, assuming the electrophile is not excessively bulky.

SubstituentPositionElectronic EffectSteric EffectDirecting Influence
-OCH₃1Electron-donating (activating)ModerateOrtho, Para (positions 2 and 4)
-I3Electron-withdrawing (deactivating)SignificantCan hinder attack at adjacent positions (2 and 4)

The choice of catalyst and reaction conditions plays a pivotal role in controlling the regioselectivity of electrophilic aromatic functionalization. Different catalyst systems can alter the nature of the electrophile and the transition state energies, leading to different product distributions. mdpi.com

In many electrophilic aromatic substitution reactions, Lewis acids are employed to activate the electrophile. For instance, in the iron(III)-catalyzed chlorination of activated arenes, the choice of catalyst and temperature can direct the halogenation to either the ortho or para position. acs.org Similarly, in the iodination of 1-methoxynaphthalene, using N-iodosuccinimide (NIS) with a silver salt like AgNO₃ can lead to regioselective iodination at the 4-position. The specific silver salt and ligands can influence the steric environment and thus the regiochemical outcome.

Temperature is another critical factor that can differentiate between kinetically and thermodynamically controlled reaction pathways. masterorganicchemistry.com Lower temperatures often favor the kinetically controlled product, which is formed via the lowest energy transition state, while higher temperatures can allow the reaction to reach thermodynamic equilibrium, favoring the most stable product. masterorganicchemistry.com In the context of naphthalene derivatives, substitution at the α-position is generally the kinetic product.

The solvent can also influence regioselectivity by differentially solvating charged intermediates and transition states. A change in solvent polarity can alter the relative energies of the intermediates leading to different regioisomers.

Reaction ConditionInfluence on RegioselectivityExample
Catalyst SystemAlters electrophile reactivity and transition state energies.Iron(III) chloride for regioselective chlorination. acs.org
TemperatureDetermines kinetic vs. thermodynamic product distribution. masterorganicchemistry.comLow temperatures favor kinetic products in naphthalene functionalization.
SolventStabilizes charged intermediates and transition states differently.Solvent polarity can affect the ratio of regioisomers.

Role of Steric and Electronic Directing Effects of Substituents.

Studies on Organometallic Reaction Mechanisms

Organometallic reactions, particularly those involving lithium reagents, are powerful tools for the functionalization of aromatic compounds. The mechanisms of these reactions, especially concerning regioselectivity, are of significant interest.

Directed ortho-metalation (DoM) is a key strategy for the regioselective functionalization of aromatic rings. baranlab.org In the case of 1-methoxynaphthalene, the methoxy group can direct lithiation to the adjacent 2- or 8-positions. researchgate.net The choice between these two positions can be controlled by the reaction conditions, highlighting the principles of kinetic and thermodynamic control. researchgate.net

Lithiation of 1-methoxynaphthalene with n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA) preferentially occurs at the C2 position. researchgate.net This is considered the kinetically controlled product. researchgate.net The formation of the less thermodynamically stable 2-lithio species is attributed to a lower activation energy barrier for the deprotonation at this site, possibly influenced by the coordination of the lithium reagent to the methoxy group. researchgate.net Isotope labeling studies have shown a significant kinetic isotope effect for the removal of a deuterium (B1214612) atom at the C2 position, further supporting a kinetically controlled mechanism. researchgate.net

In contrast, when tert-butyllithium (B1211817) (t-BuLi) is used, lithiation occurs at the C8 (peri) position, which is the thermodynamically more stable product. researchgate.net The increased steric bulk of t-BuLi may disfavor attack at the more hindered C2 position, allowing the reaction to proceed to the thermodynamically favored C8 position. At higher temperatures, the kinetically formed 2-lithio species can isomerize to the more stable 8-lithiated product, providing further evidence for the respective kinetic and thermodynamic control. researchgate.net

Lithiation ReagentPosition of LithiationType of ControlRationale
n-BuLi/TMEDA2KineticFormation of the thermodynamically less favorable product via a lower energy transition state. researchgate.net
t-BuLi8 (peri)ThermodynamicFormation of the thermodynamically more stable product. researchgate.net

Alkali-metal activators, often used in conjunction with organometallic reagents, can significantly influence the reactivity and selectivity of C–H bond functionalization. acs.org For instance, superbases like a mixture of n-BuLi and potassium tert-butoxide (t-BuOK) can achieve metalation at positions that are inaccessible with organolithium reagents alone. researchgate.net

The addition of alkali-metal alkoxides or amides can increase the basicity of the organometallic reagent and alter its aggregation state, leading to enhanced reactivity. researchgate.net In the context of 1-methoxynaphthalene derivatives, while n-BuLi or t-BuLi can direct functionalization to the ortho or peri positions, the use of a superbasic reagent could potentially access other positions on the naphthalene ring. For example, in the lithiation of 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), a Schlosser's superbase (n-BuLi–t-BuOK) provides more selective meta-lithiation compared to n-BuLi–TMEDA or t-BuLi–TMEDA mixtures. researchgate.net

The mechanism of action for these alkali-metal activators often involves the formation of mixed-metal species that are more reactive than the parent organolithium reagent. These activators can also influence the coordination environment of the metal, thereby altering the regioselectivity of the deprotonation step. researchgate.net

Kinetic and Thermodynamic Control in Directed Metalation Reactions.

Catalytic Cycle Elucidation in Transition Metal-Mediated Transformations

Transition metal-catalyzed reactions are central to modern organic synthesis. Understanding the catalytic cycles of these transformations is crucial for optimizing reaction conditions and developing new catalysts. For a substrate like this compound, palladium-catalyzed cross-coupling reactions are particularly relevant.

A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, involves three main steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. iitd.ac.inresearchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a low-valent transition metal complex, typically Pd(0). iitd.ac.in This step involves the cleavage of the carbon-iodine bond and the formation of a new Pd(II) complex, where both the aryl group and the iodide are bonded to the palladium center. The metal's oxidation state increases by two. ufrgs.br

Transmetalation/Migratory Insertion: In a Suzuki coupling, the next step is transmetalation, where an organoboron reagent transfers its organic group to the palladium center, displacing the halide. In a Heck reaction, an alkene coordinates to the palladium complex and then undergoes migratory insertion into the palladium-carbon bond.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple to form a new carbon-carbon bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. acs.org The oxidation state of the metal decreases by two in this step. ufrgs.br

In a specific example involving 2-iodo-1-methoxynaphthalene (B182363), a palladium-catalyzed cross-electrophile coupling followed by a dehydrogenative coupling reaction led to a cyclized product. rsc.org The proposed mechanism involved an initial oxidative addition of the aryl iodide to the palladium catalyst, followed by a C(sp³)–H activation to form a palladacycle. This intermediate then undergoes oxidative addition with an alkyl halide to form a Pd(IV) species, which ultimately leads to the final product. rsc.org This illustrates the complexity of catalytic cycles and the potential for tandem reactions.

Step in Catalytic CycleDescriptionChange in Pd Oxidation State
Oxidative AdditionCleavage of the C-I bond of this compound and coordination to Pd.0 to +2
Transmetalation/Migratory InsertionTransfer of an organic group from another reagent or insertion of an alkene.No change
Reductive EliminationFormation of a new C-C bond and regeneration of the active catalyst.+2 to 0

Kinetic Analysis and Reaction Progress Monitoring

The study of reaction kinetics is fundamental to understanding the mechanisms of chemical transformations. For reactions involving this compound, kinetic analysis provides valuable insights into reaction rates and the factors that influence them. The progress of these reactions is often monitored using techniques like 1H NMR spectroscopy, which allows for the real-time observation of substrate consumption and product formation. acs.org For instance, in iodination reactions, monitoring the disappearance of the starting material and the appearance of the iodinated product provides data to determine the reaction rate. acs.org

In palladium-catalyzed cross-coupling reactions, such as the Heck reaction, kinetic studies have been instrumental in elucidating the catalytic cycle. For the reaction of aryl halides, kinetic models have been developed that consider the concentrations of the reactants and the catalyst. researchgate.net These models often reveal that the reaction rate can be influenced by the relative concentrations of the aryl halide and the alkene. researchgate.net For example, a slight excess of the alkene can lead to a rapid increase in the concentration of the active Pd(0) catalyst. researchgate.net

The following table summarizes kinetic data for related reactions, providing a comparative perspective on the factors influencing reaction rates.

Reactant 1Reactant 2Catalyst/ConditionsRate InformationReference
1-methoxynaphthaleneN-iodosuccinimide (NIS)Silver(I) triflimideReaction complete in 1 hour at 36 °C acs.org
Iodobenzenen-butyl acrylateCN-PalladacycleRate depends on reactant ratio researchgate.net
2-methoxynaphthalene (B124790)HBr/Aliquat-336HeatDemethylation complete in 2 hours researchgate.net

Identification of Key Intermediates and Rate-Determining Steps

The identification of transient species, or intermediates, is crucial for mapping out a reaction mechanism. In many reactions involving this compound, the formation of specific intermediates dictates the final product. For example, in palladium-catalyzed C-H activation/alkylation reactions, a palladacycle intermediate is proposed. rsc.org This intermediate, formed through oxidative addition and C-H activation, is a key species that reacts with the alkyl halide. rsc.org The subsequent reductive elimination from a Pd(IV) species then yields the alkylated product. rsc.org

In transition-metal-free reactions, such as those involving aryne intermediates, the generation of the aryne is often a key step. acs.org These highly reactive species can be formed from aryl halides and subsequently trapped by nucleophiles. acs.org Another class of intermediates in reactions of iodoarenes are λ³-iodanes, which can be formed through oxidative activation and can transfer aryl groups. acs.org

The table below details some of the key intermediates and proposed rate-determining steps in reactions related to this compound.

Reaction TypeKey IntermediateProposed Rate-Determining StepReference
Pd-catalyzed dialkylationPalladacycleC-H bond activation rsc.org
Heck ReactionPd(0) speciesOxidative addition of aryl halide researchgate.net
Base-promoted homolytic aromatic substitutionAryl radicalFormation of aryl radical acs.org
Diaryliodonium salt reactionsT-shaped Ar₂(I)-NuReductive elimination acs.org

Exploration of Radical-Mediated Reaction Pathways

Radical reactions offer an alternative pathway for the functionalization of this compound. These reactions involve the formation of highly reactive radical species that can participate in a variety of transformations. For instance, in photo-induced nucleophilic substitution reactions, an aryl radical can be generated from an aryl halide. conicet.gov.ar This radical can then react with a nucleophile to form a radical anion, which ultimately leads to the substitution product. conicet.gov.ar These reactions are often initiated by light and can proceed through a radical chain mechanism. chalmers.se

The generation of radicals can also be achieved using hypervalent iodine reagents. smolecule.com For example, the homolytic cleavage of the N-I bond in N-iodoamides can generate nitrogen-centered radicals, which can then undergo further reactions. nih.gov In the context of C-H amination, this can lead to the formation of an alkyl radical via a 1,5-hydrogen atom transfer. nih.gov

The following table highlights different methods for generating radicals and their subsequent reactions in the context of aryl iodides.

Radical Generation MethodIntermediate RadicalSubsequent ReactionReference
Photolysis of Aryl HalideAryl radicalNucleophilic attack conicet.gov.ar
Hypervalent Iodine ReagentsTrifluoromethyl radicalAddition to alkenes smolecule.com
Photolysis of N-IodoamidesNitrogen-centered radical1,5-Hydrogen atom transfer nih.gov
Single-Electron Transfer (SET)Radical anion of aryl halideElimination of halide acs.org

Examination of Intramolecular Interactions and Conformational Effects

The three-dimensional structure of this compound and its derivatives can significantly influence their reactivity. Intramolecular interactions, such as those between the substituent groups and the naphthalene ring, can stabilize certain conformations and direct the course of a reaction. For example, in hypervalent iodine compounds, strong intramolecular interactions between the iodine atom and nearby heteroatoms like nitrogen can lead to the formation of pseudocyclic structures. chemrxiv.org These interactions can affect the geometry and reactivity of the iodine center. chemrxiv.org

Conformational effects are also important in understanding reaction outcomes. The spatial arrangement of atoms can favor or hinder certain reaction pathways. In the context of large RNA molecules, the binding of proteins can induce significant conformational changes, shifting the equilibrium between different folded states. nih.gov While not directly involving this compound, this illustrates the principle that molecular conformation is dynamic and can be influenced by external factors, which in turn affects function and reactivity.

The study of these intramolecular forces and conformational preferences is essential for a complete understanding of the chemical behavior of substituted naphthalenes.

Compound TypeIntramolecular Interaction/Conformational EffectConsequenceReference
Bis-N-heterocycle stabilized iodanesN-I intramolecular interactionsBent T-shaped geometry, altered reactivity chemrxiv.org
1-Phenyl-2-trimethylsilylethaneAnti conformation of phenyl and siliconHigher energy HOMO, lower ionization potential acs.org
Large RNA fragmentProtein-induced conformational changesShift in equilibrium between open and closed states nih.gov

Spectroscopic and Structural Characterization Methodologies for 3 Iodo 1 Methoxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map of 3-Iodo-1-methoxynaphthalene can be assembled.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to each unique proton in the molecule are observed. The methoxy (B1213986) group protons appear as a sharp singlet at approximately 3.98 ppm. The aromatic protons on the naphthalene (B1677914) ring system are spread between 7.14 and 8.02 ppm. The specific chemical shifts, multiplicities, and coupling constants (J) allow for the precise assignment of each proton. For instance, the proton at position 2 appears as a doublet, coupling with the proton at position 4, and vice-versa.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
Assigned ProtonChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H88.02d8.4
H27.79d2.4
H57.66d8.0
H77.45ddd8.4, 6.8, 1.2
H47.40d2.4
H67.14ddd8.0, 6.8, 1.2
-OCH₃3.98sN/A

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the wider range of chemical shifts compared to ¹H NMR, each unique carbon atom in this compound gives a distinct signal. The carbon attached to the methoxy group (C1) resonates at a downfield position of 155.9 ppm. The carbon bearing the iodine atom (C3) is found at 92.2 ppm, significantly shielded by the heavy atom effect of iodine. The methoxy carbon itself appears at 55.6 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
Assigned CarbonChemical Shift (δ) [ppm]
C1155.9
C10136.2
C4134.8
C5130.6
C8127.8
C7127.5
C6126.3
C2121.6
C9107.0
C392.2
-OCH₃55.6

While 1D NMR spectra provide primary data, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton coupling networks, confirming adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon.

For this compound, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly informative. It reveals long-range (2-3 bond) correlations between protons and carbons. For example, HMBC would show a correlation between the methoxy protons (δ 3.98) and the C1 carbon (δ 155.9), and between the H2 proton (δ 7.79) and carbons C4 and C10. These correlations are instrumental in piecing together the naphthalene skeleton and confirming the substituent positions. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could further confirm spatial proximities, such as the proximity between the methoxy protons and the H2 proton.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Chemical Shift Analysis.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₉IO), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms. Experimental measurement via HRMS yields a value that matches the calculated mass to within a few parts per million, unequivocally confirming the molecular formula.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
ParameterValue
Molecular FormulaC₁₁H₉IO
Calculated Exact Mass [M]⁺283.9700
Measured Exact Mass [M]⁺283.9700

X-Ray Diffraction for Solid-State Molecular Structure Determination

If a suitable single crystal of this compound were analyzed, this method would yield its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. This would provide an unambiguous confirmation of the connectivity and geometry established by other spectroscopic methods. However, a search of publicly available crystallographic databases did not yield a published crystal structure for this compound.

Electronic Spectroscopy for Electronic Structure and Properties

Electronic spectroscopy serves as a powerful tool for probing the electronic structure of molecules like this compound. This technique involves the interaction of electromagnetic radiation with the molecule, leading to transitions between different electronic energy levels. Analysis of the resulting spectrum provides valuable information about the molecule's electronic properties.

Photoelectron Spectroscopy (PE) for Ionization Energy Measurements

Photoelectron spectroscopy (PES) is a specific application of electronic spectroscopy that measures the ionization energies of a molecule, which is the energy required to remove an electron. libretexts.org This technique provides direct insight into the energy levels of the molecular orbitals. In a PES experiment, a sample is irradiated with high-energy photons, causing the ejection of electrons (photoelectrons). The kinetic energy of these ejected electrons is measured, and from this, the binding energy of the electrons can be determined. The ionization energy corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO).

For comparison, the ionization energies of similar or structurally related compounds provide context:

Methoxy-substituted naphthalenes : 7.70–7.72 eV

CH₃I (Iodomethane) : 9.538 eV researchgate.net

CH₂I (Iodomethylene radical) : 8.333 ± 0.015 eV to 8.40 ± 0.03 eV nih.gov

These values highlight how the molecular structure significantly impacts the ionization energy. The extended π-system of the naphthalene core in this compound is expected to result in a lower ionization energy compared to smaller iodo-alkanes like iodomethane.

Table 1: Ionization Energies of Related Compounds

Compound Name CAS Number Ionization Energy (eV)
Methoxy-substituted naphthalenes N/A 7.70–7.72
Iodomethane 74-88-4 9.538 researchgate.net
Iodomethylene radical 2479-45-0 8.333 ± 0.015 nih.gov
Iodomethylene radical 2479-45-0 8.40 ± 0.03 nih.gov

Theoretical and Computational Studies of 3 Iodo 1 Methoxynaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a principal method for studying the electronic structure of molecules in the solid state and other fields of physical science. scispace.comnih.gov It allows for the calculation of a wide array of molecular properties, including structural, chemical, and spectroscopic parameters. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. irjweb.com

For aromatic compounds like naphthalenes, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can accurately compute the HOMO-LUMO gap. researchgate.net These calculations reveal how substituents, such as the iodo and methoxy (B1213986) groups in 3-Iodo-1-methoxynaphthalene, influence the electronic structure and reactivity. The HOMO-LUMO gap is a key parameter derived from these calculations, providing insights into the molecule's reactivity. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.com The energies of these frontier orbitals are also used to calculate various reactivity descriptors, including chemical potential, hardness, and the electrophilicity index. nih.gov

The molecular electrostatic potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP is calculated based on the total electron density and provides a visual representation of the electrostatic potential on the molecular surface. uni-muenchen.dewuxiapptec.com

In an MEP map, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. wuxiapptec.com Conversely, regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. wuxiapptec.com For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy group and the π-system of the naphthalene (B1677914) ring, while the area around the iodine atom might exhibit characteristics that influence its reactivity in, for example, coupling reactions. The distribution of electrostatic potential is crucial for understanding intermolecular interactions and the regioselectivity of chemical reactions. wuxiapptec.comresearchgate.net

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

For instance, the Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. science.gov The calculated ¹H and ¹³C NMR spectra for this compound can be compared with experimentally obtained spectra to confirm the molecular structure. science.govpitt.edu Similarly, vibrational frequencies can be computed and compared with experimental IR and Raman spectra. Time-Dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. science.gov Good agreement between calculated and experimental spectroscopic data lends confidence to the accuracy of the computed molecular geometry and electronic properties. science.gov

Charge Distribution and Electrostatic Potential Mapping.

Computational Investigations of Reaction Mechanisms and Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including those involving this compound. researchgate.net By modeling the reaction pathways, chemists can gain a deeper understanding of the factors that control reaction outcomes. acs.org

One of the key applications of computational chemistry is the modeling of transition states and the calculation of reaction energy profiles. researchgate.netshout.education For a given reaction, the reactants, transition states, intermediates, and products can be modeled, and their relative energies calculated. shout.education This allows for the construction of an energy profile that maps the energy of the system as it progresses along the reaction coordinate.

Computational studies can also provide insights into the reversibility and selectivity of reactions. researchgate.netacs.org By comparing the energy barriers for forward and reverse reactions, the reversibility of a particular step can be assessed. A high energy barrier for the reverse reaction suggests that the step is essentially irreversible under the given conditions.

Furthermore, computational modeling can help to explain and predict the regioselectivity and stereoselectivity of a reaction. For example, in the functionalization of the naphthalene ring, calculations can determine the relative activation energies for substitution at different positions, thereby predicting the most likely site of reaction. In reactions where multiple products can be formed, the calculated energy profiles for the different pathways can reveal the kinetic and thermodynamic factors that govern the product distribution. acs.org For instance, the preferred formation of one regioisomer over another can be rationalized by comparing the stabilities of the respective transition states leading to each product. rsc.org

Compound Index

Transition State Modeling and Reaction Energy Profiles.

Molecular Modeling Approaches to Predict Reactivity Profiles

The reactivity of this compound is significantly influenced by the electronic and steric interplay of the iodo and methoxy substituents on the naphthalene core. Molecular modeling provides a powerful lens through which to understand and predict this reactivity, offering insights that complement experimental observations. Density Functional Theory (DFT) is a predominant computational method used for this purpose, enabling the detailed examination of the molecule's electronic structure and the energetic landscapes of its potential reaction pathways. nih.gov

A common approach to predicting the reactivity of aryl halides like this compound involves calculating its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org For this compound, the electron-donating methoxy group would raise the HOMO energy, while the electron-withdrawing, polarizable iodine atom would influence both the HOMO and LUMO, contributing to specific sites of reactivity.

Another key aspect of molecular modeling is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org In the case of this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atom of the methoxy group, indicating a site prone to electrophilic attack or coordination with Lewis acids. Conversely, a region of positive potential (a "sigma-hole") may be present on the iodine atom, making it susceptible to nucleophilic interactions or halogen bonding.

Furthermore, DFT calculations are instrumental in modeling the transition states of reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Stille couplings). By calculating the activation energies for different potential pathways, researchers can predict the regioselectivity and feasibility of a reaction. conicet.gov.ar For instance, in a Suzuki coupling, modeling would help determine the activation barrier for the oxidative addition of the palladium catalyst to the C-I bond, a critical step in the catalytic cycle.

A hypothetical set of calculated electronic properties for this compound, based on DFT calculations, is presented in the table below. Such data is foundational for predicting its behavior in various chemical transformations.

Computational Parameter Hypothetical Value Significance in Reactivity Prediction
HOMO Energy-5.8 eVIndicates the molecule's electron-donating capability.
LUMO Energy-1.2 eVIndicates the molecule's electron-accepting capability.
HOMO-LUMO Gap4.6 eVA smaller gap suggests higher reactivity. rsc.org
Dipole Moment2.1 DReflects the overall polarity of the molecule.
Electrostatic Potential at IodinePositive region (sigma-hole)Suggests susceptibility to nucleophilic attack or halogen bonding.
Electrostatic Potential at Methoxy ONegative regionIndicates a likely site for protonation or Lewis acid coordination. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies (Focusing on Chemical Reactivity Parameters)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their activity, which in this context, refers to chemical reactivity. For a compound like this compound, QSAR studies would aim to develop mathematical models that predict its reactivity in specific reactions based on a set of calculated molecular descriptors. nih.gov

The development of a QSAR model for the reactivity of halogenated naphthalenes would involve several key steps. First, a dataset of related compounds with known experimental reactivity data (e.g., reaction rates or yields in a specific coupling reaction) would be assembled. Next, a variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors are numerical representations of the molecule's structural, electronic, and physicochemical properties. nih.gov

For predicting the chemical reactivity of this compound and its analogs, relevant descriptors would include:

Electronic Descriptors: These quantify the electronic characteristics of the molecule. Examples include the energies of the HOMO and LUMO, the HOMO-LUMO gap, partial atomic charges on the iodine and adjacent carbon atoms, and the dipole moment. DFT calculations are a primary source for these descriptors. nih.gov

Steric Descriptors: These account for the size and shape of the molecule, which can influence the accessibility of the reactive site. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft or Charton.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

Quantum Topological Molecular Similarity (QTMS) Descriptors: These advanced descriptors can capture more subtle electronic and structural features to build more predictive models. researchgate.net

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR model. nih.gov The resulting equation would quantify the relationship between the chosen descriptors and the observed reactivity. For example, a hypothetical QSAR model for the reactivity of iodinated naphthalenes in a cross-coupling reaction might take the form:

log(k) = c₀ + c₁ (LUMO) + c₂ (qC-I) + c₃ (Steric_Param)

where log(k) is the logarithm of the reaction rate constant, LUMO is the energy of the lowest unoccupied molecular orbital, qC-I is the partial charge on the carbon atom of the C-I bond, Steric_Param is a relevant steric descriptor, and c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

The table below illustrates the types of chemical reactivity parameters that would be used in a QSAR study of this compound and related compounds.

Descriptor Class Specific Descriptor Example Relevance to Chemical Reactivity
ElectronicLUMO EnergyRelates to the ease of accepting electrons from a catalyst.
ElectronicPartial Atomic Charge on IodineIndicates the electrophilicity of the iodine atom.
ElectronicC-I Bond Dissociation EnergyDirectly relates to the ease of breaking the bond in oxidative addition.
StericMolar RefractivityProvides a measure of both volume and polarizability.
LipophilicLogP (Octanol-Water Partition Coefficient)Influences solubility and interaction with nonpolar catalysts or solvents.

Such QSAR models are valuable for predicting the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired reactivity profiles for applications in organic synthesis and materials science. nih.gov

Advanced Applications of 3 Iodo 1 Methoxynaphthalene in Organic Synthesis and Materials Science

Role as a Key Building Block for Diverse Organic Syntheses

3-Iodo-1-methoxynaphthalene is a versatile organic compound that serves as a crucial starting material and intermediate in a wide array of chemical transformations. Its utility stems from the presence of two key functional groups on the naphthalene (B1677914) core: an iodine atom and a methoxy (B1213986) group. The iodine atom, being a good leaving group, makes the molecule susceptible to various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. asianpubs.org

This compound is particularly valuable in palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. rose-hulman.eduorganic-chemistry.orgorganic-chemistry.org These methodologies allow for the introduction of a wide range of substituents at the 3-position of the naphthalene ring, leading to the synthesis of complex and functionally diverse molecules. For instance, in Suzuki-Miyaura coupling, the iodo group is replaced by an aryl, heteroaryl, or vinyl group from an organoboron reagent. rose-hulman.edufishersci.co.uk The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting with a terminal alkyne, a key step in the synthesis of many natural products and functional materials. organic-chemistry.orgrsc.org Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active compounds. organic-chemistry.orgwuxiapptec.com

The methoxy group, on the other hand, influences the electronic properties of the naphthalene ring system and can be a precursor for other functional groups. It can be cleaved to reveal a hydroxyl group, which can then be further functionalized. The interplay between the reactive iodo group and the directing and electronically modifying methoxy group makes this compound a highly valuable and adaptable building block in modern organic synthesis.

Construction of Complex Naphthalene-Derived Molecular Architectures

The strategic placement of the iodo and methoxy groups on the naphthalene scaffold of this compound provides a powerful handle for the construction of intricate and highly substituted naphthalene-based molecules. This is particularly evident in the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules and advanced materials.

A prime example is the synthesis of 1,1'-binaphthyl (BINOL) derivatives. acs.org BINOLs are a class of axially chiral compounds that have found widespread use as ligands in asymmetric catalysis. acs.orgsigmaaldrich.com The synthesis of substituted BINOLs can be achieved through the coupling of two naphthalene units, where this compound can serve as a key precursor. For instance, the Stille reaction has been investigated for the synthesis of 2'-methoxy-1,1'-binaphthalenyl-2-ol, although with modest yields. arkat-usa.org The SRN1 reaction, involving the reaction of an aryl halide with a nucleophile via an electron transfer mechanism, has also been employed to create binaphthyl structures. arkat-usa.org

Beyond biaryls, the reactivity of the iodo group allows for the introduction of various other functionalities, leading to the formation of poly-substituted naphthalenes that would be challenging to access through direct substitution on the parent naphthalene ring. researchgate.net The ability to selectively introduce substituents at the 3-position, and potentially further functionalize the molecule at other positions through subsequent reactions, makes this compound an indispensable tool for synthetic chemists aiming to build complex molecular architectures with precisely controlled substitution patterns.

Integration into Dynamic Chemical Systems (e.g., Molecular Motors)

The unique structural and electronic properties of naphthalene derivatives make them attractive components for the construction of dynamic molecular systems, such as molecular motors. These are molecules designed to undergo controlled, directional motion in response to an external stimulus, such as light or a chemical reagent. The synthesis of such complex systems often relies on the stepwise assembly of different molecular fragments, and this compound can play a role as a precursor to key components.

While direct integration of this compound into a molecular motor is not explicitly detailed in the provided context, the synthesis of the "upper-half" components of molecular motors often involves substituted naphthalenes. nih.govacs.org For example, the synthesis of ketone precursors for the upper half of molecular motors can start from methoxy-substituted naphthalenes. nih.govacs.org The presence of the methoxy group is noted to increase the electron density of the system, which can be beneficial for the motor's function. acs.org Furthermore, the iodo group in this compound offers a reactive site for coupling with other components of the motor, such as the "lower-half," through reactions like the Suzuki-Miyaura coupling. rose-hulman.edu This allows for the precise and covalent linking of the different parts of the molecular machine.

The ability to introduce various functional groups onto the naphthalene ring via the iodo substituent provides a means to tune the steric and electronic properties of the motor components, which is crucial for controlling the speed and direction of the molecular motion. Therefore, while not a direct component itself, this compound represents a valuable starting material for the synthesis of the sophisticated building blocks required for the construction of functional molecular motors.

Precursor for the Generation of Novel Organometallic Reagents

The carbon-iodine bond in this compound is not only a leaving group for substitution reactions but can also be utilized to generate novel organometallic reagents. These reagents, in turn, can participate in a variety of chemical transformations, further expanding the synthetic utility of the parent molecule.

Organometallic reagents are typically formed by reacting an organic halide with a metal. For example, treatment of an aryl iodide with magnesium or lithium can generate the corresponding Grignard or organolithium reagent. While the direct formation of such reagents from this compound is not explicitly described, the general principle is a cornerstone of organic synthesis. These highly reactive species can then be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters.

More specifically, aryl iodides are known precursors for the preparation of organozinc and organocadmium reagents. researchgate.net These reagents are generally less reactive and more functional group tolerant than their Grignard or organolithium counterparts. The preparation of organometallic reagents from functionalized aromatics is a key strategy for the synthesis of complex molecules. uni-muenchen.de For instance, the formation of an organoaluminum reagent from 1-methoxynaphthalene (B125815) has been reported, which then undergoes cross-coupling with an aryl iodide. uni-muenchen.de Similarly, the formation of an organometallic species from this compound would create a nucleophilic naphthalene derivative that could be used in a variety of coupling reactions to build more complex structures. The ability to transform the electrophilic carbon of the C-I bond into a nucleophilic carbon in an organometallic reagent highlights the versatility of this compound in synthetic chemistry.

Development of Specialty Chemicals and Functional Materials

The unique chemical properties of this compound make it a valuable precursor for the development of a range of specialty chemicals and functional materials. The naphthalene core itself is a common feature in many dyes, fluorescent probes, and electronic materials. The ability to introduce specific functional groups onto this core using this compound as a starting material allows for the fine-tuning of the properties of these materials.

For example, the Sonogashira coupling of aryl halides with terminal alkynes is a powerful tool for the synthesis of conjugated enynes, which are important components of many functional materials. rsc.orgsci-hub.se The reaction of this compound with an appropriately substituted alkyne could lead to the formation of novel chromophores or fluorophores with tailored absorption and emission properties. Indeed, the Sonogashira cross-coupling reaction has been used to synthesize fluorescent analogs of nucleosides by reacting an iodo-substituted nucleobase with ethynyl-substituted aromatic compounds, including 2-ethynyl-6-methoxynaphthalene. researchgate.net

Furthermore, the Suzuki-Miyaura coupling, which is readily performed with this compound, is a key reaction in the synthesis of conjugated polymers and other organic electronic materials. rose-hulman.edufishersci.co.uk The ability to introduce specific aryl or heteroaryl groups at the 3-position of the naphthalene ring allows for the systematic modification of the electronic and photophysical properties of the resulting materials. This makes this compound a valuable building block for the rational design and synthesis of new functional materials with applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Chemical Biology Applications as a Molecular Probe for Mechanistic Investigations

In the field of chemical biology, small molecules are often used as probes to investigate and understand complex biological processes at the molecular level. pitt.edu While there is no direct evidence of this compound itself being used as a molecular probe, its derivatives have the potential for such applications. The naphthalene scaffold is a common feature in many fluorescent probes due to its favorable photophysical properties.

The reactivity of the iodo group in this compound allows for the attachment of this fluorophore to other molecules of biological interest, such as proteins, nucleic acids, or lipids. This can be achieved through cross-coupling reactions, such as the Sonogashira or Suzuki-Miyaura reactions, which can be performed under relatively mild conditions compatible with biological molecules. rose-hulman.eduorganic-chemistry.org For example, a molecule containing a terminal alkyne or a boronic acid could be coupled to this compound to generate a fluorescently labeled probe.

These probes can then be used in a variety of applications, such as fluorescence microscopy, to visualize the localization and dynamics of biomolecules within living cells. They can also be used in in vitro assays to study protein-protein interactions or enzyme activity. The methoxy group on the naphthalene ring can also be used to tune the photophysical properties of the probe, such as its excitation and emission wavelengths, to make it suitable for specific applications. While the direct use of this compound as a molecular probe is not documented, its utility as a scaffold for the synthesis of such probes is a promising area for future research.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-Iodo-1-methoxynaphthalene?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns, as demonstrated for structurally similar naphthalene derivatives . Infrared (IR) spectroscopy can identify functional groups like the methoxy (-OCH₃) and C-I bonds. For polar derivatives, high-performance liquid chromatography (HPLC) with polar columns (e.g., Van Den Dool and Kratz RI columns) is advised to assess purity . Reference NIST’s Standard Reference Data Program for validated spectral libraries .

Q. How can researchers design dose-response studies for this compound in animal models?

  • Methodological Answer : Follow the inclusion criteria outlined in Table B-1 of the 2024 toxicological profile, prioritizing inhalation, oral, or dermal exposure routes . Use randomized dose allocation and blinded personnel to minimize performance bias . Include systemic endpoints (e.g., hepatic, renal effects) and ensure outcome data completeness to reduce attrition bias .

Advanced Research Questions

Q. How should conflicting toxicological data for this compound be resolved in systematic reviews?

  • Methodological Answer : Apply the tiered risk-of-bias framework from the 2024 toxicological profile:

  • Step 1 : Assess exposure characterization confidence (e.g., was dose quantification reliable?) .
  • Step 2 : Classify studies into High/Moderate/Low Confidence tiers based on randomization, blinding, and data completeness .
  • Step 3 : Prioritize High Confidence studies for meta-analysis, and use sensitivity analyses to evaluate lower-tier studies .

Q. What strategies mitigate detection bias in mechanistic studies of this compound’s metabolic pathways?

  • Methodological Answer : Implement double-blinding for both researchers and subjects during outcome assessments (e.g., enzyme activity assays) . Validate exposure characterization using isotopic labeling or tandem mass spectrometry to trace metabolic intermediates . Cross-reference data extraction protocols from Table C-2 to ensure consistency in reporting metabolite profiles .

Q. How can in vitro models be optimized to study this compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Use liver microsomal assays with 1-Methoxynaphthalene as a substrate control . Include negative controls (e.g., CYP450 inhibitors) and validate results against in vivo toxicokinetic data from Table C-7 . Adjust incubation conditions (pH, temperature) to match physiological parameters reported in systematic reviews .

Data Analysis and Reporting

Q. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in this compound toxicity?

  • Methodological Answer : Apply benchmark dose (BMD) modeling with Akaike’s Information Criterion (AIC) to select the best-fit model . Use the Hill equation for sigmoidal responses and report 95% confidence intervals for BMD values. Ensure compliance with the risk-of-bias criteria in Table C-6 to avoid overinterpretation of low-confidence data .

Q. How should researchers address gaps in environmental fate data for this compound?

  • Methodological Answer : Use predictive QSAR models for partitioning coefficients (e.g., log Kow) and compare results with analogs like 1-Methylnaphthalene . Prioritize experimental validation via OECD Guideline 121 for soil adsorption studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.